molecular formula C12H15N3O4S B2954562 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiazole-4-carboxamide CAS No. 2034203-82-0

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiazole-4-carboxamide

Cat. No.: B2954562
CAS No.: 2034203-82-0
M. Wt: 297.33
InChI Key: RCZGPLLRHFODOA-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)thiazole-4-carboxamide is a synthetic small molecule characterized by a thiazole-4-carboxamide core linked to a 2,5-dioxopyrrolidinyl group via an ethoxyethyl chain. The thiazole ring is a heterocyclic scaffold known for its role in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. The dioxopyrrolidinyl moiety is a reactive group often utilized in bioconjugation or prodrug strategies, while the ethoxyethyl chain may enhance solubility or serve as a spacer for molecular interactions .

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c16-10-1-2-11(17)15(10)4-6-19-5-3-13-12(18)9-7-20-8-14-9/h7-8H,1-6H2,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZGPLLRHFODOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H17N3O4SC_{13}H_{17}N_3O_4S with a molecular weight of approximately 311.36 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, and a pyrrolidinone moiety that contributes to its pharmacological profile.

Anticancer Activity

Research indicates that thiazole derivatives often exhibit significant anticancer properties. In particular, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The thiazole ring can interact with cellular targets involved in cancer progression. For instance, studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells by modulating Bcl-2 family proteins and affecting mitochondrial pathways .
  • Case Study : A study involving a series of thiazole derivatives reported IC50 values indicating potent cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value of 1.61 µg/mL against A-431 cells, suggesting strong anticancer activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Research Findings : Studies have shown that thiazole-containing compounds can exhibit broad-spectrum antimicrobial activity. The presence of the pyrrolidinone ring may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
  • Mechanism : The sulfamoyl group within the compound may facilitate interactions with bacterial enzymes, leading to inhibition of bacterial growth.

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant effects:

  • Pharmacological Insights : Research has indicated that compounds with similar structures can effectively reduce seizure activity in animal models. The mechanism often involves modulation of neurotransmitter systems or ion channels associated with seizure activity .
  • Case Study : A related study noted that certain thiazole derivatives exhibited significant anticonvulsant activity, providing a basis for further investigation into the potential of this compound in treating epilepsy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds:

Structural FeatureImpact on Activity
Thiazole RingEssential for anticancer and antimicrobial activity
Pyrrolidinone MoietyEnhances interaction with biological targets
Sulfamoyl GroupImproves binding affinity to enzymes

Comparison with Similar Compounds

Structural Analogs

The table below highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Linker Biological Activity/Applications References
Target Compound Thiazole-4-carboxamide 2,5-Dioxopyrrolidinyl-ethoxyethyl chain Potential therapeutic agent/bioconjugation
Acotiamide Hydrochloride Thiazole-4-carboxamide Bis(isopropyl)aminoethyl, hydroxy-dimethoxybenzoyl Functional dyspepsia treatment (prokinetic agent)
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole-5-carboxamide 4-Pyridinyl, methyl group Anticancer/antimicrobial activity (preclinical)
Fullerene-NHS ester conjugate Fullerene (C60) Bis(ethoxyethyl-dioxopyrrolidinyl) linker Bioconjugation (nanomaterial functionalization)
O-Ethyl S-2-trimethylammonium ethyl phosphonothiolate Phosphonothiolate Ethylphosphoryl, trimethylammonium Cholinesterase inhibition (chemical warfare antidote)

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